Cas no 1567102-05-9 ([1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol)

[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol structure
1567102-05-9 structure
Product name:[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
CAS No:1567102-05-9
MF:C6H11ClN4O
MW:190.6307
MDL:MFCD26886968
CID:5094450
PubChem ID:75485535

[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-methanol, 1-(3-azetidinyl)-
    • (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
    • (1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
    • [1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride
    • [1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
    • SB51296
    • [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
    • MDL: MFCD26886968
    • Inchi: 1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H
    • InChI Key: HEMLJVWFJJNNSB-UHFFFAOYSA-N
    • SMILES: Cl[H].O([H])C([H])([H])C1=C([H])N(C2([H])C([H])([H])N([H])C2([H])[H])N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Topological Polar Surface Area: 63

[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-242567-0.05g
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
1567102-05-9 95%
0.05g
$768.0 2024-06-19
Chemenu
CM291616-1g
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
1567102-05-9 95+%
1g
$404 2023-03-07
Enamine
EN300-242567-0.5g
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
1567102-05-9 95%
0.5g
$877.0 2024-06-19
Enamine
EN300-242567-2.5g
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
1567102-05-9 95%
2.5g
$1791.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2307-10G
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
1567102-05-9 95%
10g
¥ 19,734.00 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2307-250MG
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
1567102-05-9 95%
250MG
¥ 1,584.00 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2307-1G
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
1567102-05-9 95%
1g
¥ 3,946.00 2023-03-07
Enamine
EN300-242567-5.0g
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
1567102-05-9 95%
5.0g
$2650.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2307-5G
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
1567102-05-9 95%
5g
¥ 11,840.00 2023-03-07
Enamine
EN300-242567-5g
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
1567102-05-9
5g
$2650.0 2023-08-31

[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol Related Literature

Additional information on [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol

Recent Advances in the Study of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1567102-05-9) and Its Applications in Chemical Biology and Medicine

The compound [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1567102-05-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential as a scaffold for drug development.

Recent studies have highlighted the versatility of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol as a building block for the design of novel bioactive molecules. The presence of both the azetidine and triazole moieties in its structure offers opportunities for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various biological contexts. Researchers have successfully synthesized derivatives of this compound and evaluated their efficacy in targeting specific enzymes and receptors implicated in diseases such as cancer, infectious diseases, and neurological disorders.

One of the key findings from recent research is the compound's ability to act as a potent inhibitor of certain kinases involved in cell signaling pathways. In vitro and in vivo studies have demonstrated that derivatives of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol exhibit promising activity against cancer cell lines, with some showing selectivity for tumor cells over normal cells. These results suggest that this scaffold could serve as a valuable starting point for the development of targeted cancer therapies.

Additionally, the compound has shown potential in antimicrobial applications. Researchers have reported that certain derivatives display significant activity against drug-resistant bacterial strains, making them candidates for further development as novel antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed studies are still ongoing to elucidate the precise molecular interactions.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol and its derivatives. New catalytic methods have been developed to improve yield and selectivity, while reducing the environmental impact of the synthesis process. These methodological improvements are expected to facilitate broader exploration of this chemical space and accelerate the discovery of new drug candidates.

In conclusion, [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1567102-05-9) represents a promising scaffold in medicinal chemistry with demonstrated potential across multiple therapeutic areas. Ongoing research continues to uncover new applications and optimize its properties for clinical translation. The compound's versatility and the growing body of evidence supporting its biological activity make it a compelling subject for further investigation in the field of chemical biology and drug discovery.

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